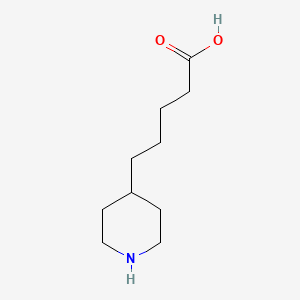

5-(4-Piperidyl)pentanoic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

5-piperidin-4-ylpentanoic acid |

InChI |

InChI=1S/C10H19NO2/c12-10(13)4-2-1-3-9-5-7-11-8-6-9/h9,11H,1-8H2,(H,12,13) |

InChI Key |

FKILXKDRDQKKCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCCC(=O)O |

Origin of Product |

United States |

Catalytic Hydrogenation of Pyridine to Piperidine:

The core of the synthetic strategy involves the reduction of an aromatic pyridine (B92270) ring to its saturated piperidine (B6355638) analogue. This transformation is a cornerstone of piperidine synthesis and is most commonly achieved through catalytic hydrogenation. dtic.mil A suitable precursor, such as ethyl 5-(pyridin-4-yl)pentanoate, can be subjected to high-pressure hydrogenation in the presence of a heterogeneous catalyst.

Ester Hydrolysis to Carboxylic Acid:

The final step in the synthesis of 5-(4-Piperidyl)pentanoic acid is typically the deprotection of a carboxyl group, most often by the hydrolysis of an ester. The ethyl or methyl ester serves as a convenient protecting group for the carboxylic acid functionality during earlier synthetic steps, such as the potentially harsh conditions of catalytic hydrogenation.

The hydrolysis can be performed under either acidic or alkaline conditions. studymind.co.uk

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. rsc.org The equilibrium can be driven towards the products by using a large excess of water.

Base-catalyzed hydrolysis (Saponification): This involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process is irreversible as the resulting carboxylate salt is resistant to nucleophilic attack. studymind.co.uk An acidic workup is subsequently required to protonate the carboxylate and yield the final carboxylic acid.

Below is a table summarizing these key functional group interconversions.

| Transformation | Precursor Functional Group | Target Functional Group | Reagents and Conditions | Strategic Purpose |

| Ring Reduction | Pyridine (B92270) | Piperidine (B6355638) | H₂, PtO₂ or Rh/C, Acetic Acid | Forms the core heterocyclic structure |

| Deprotection | Ester (e.g., Ethyl Ester) | Carboxylic Acid | 1. NaOH(aq), Heat 2. H₃O⁺ | Unveils the final acid functionality |

Application of Named Reactions in Retrosynthetic Pathways

Retrosynthetic analysis of this compound reveals key bond disconnections that can be addressed by well-established named reactions. A logical disconnection of the bond between the piperidine ring and the pentanoic acid side chain points to strategies for carbon-carbon bond formation.

Retrosynthetic Approach:

A primary retrosynthetic disconnection breaks the C4-C5 bond between the piperidine ring and the side chain. This leads to a 4-substituted piperidine synthon (or its pyridine precursor) and a five-carbon chain synthon. The Wittig reaction is an excellent candidate for forming this bond.

Wittig Reaction:

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. In a plausible forward synthesis, 4-pyridinecarboxaldehyde (B46228) can serve as the starting material. This aldehyde can react with a Wittig reagent derived from a C5 halo-ester, such as ethyl 5-bromopentanoate.

The Wittig reagent is prepared in two steps: first, the reaction of triphenylphosphine (B44618) with the alkyl halide to form a phosphonium (B103445) salt, followed by deprotonation with a strong base (e.g., n-butyllithium) to generate the ylide. The ylide then reacts with 4-pyridinecarboxaldehyde to form ethyl 5-(pyridin-4-yl)pent-4-enoate. This reaction provides a direct and reliable method for constructing the entire carbon skeleton of the precursor molecule.

The newly formed carbon-carbon double bond can then be reduced to a single bond simultaneously with the pyridine ring during the catalytic hydrogenation step, showcasing an efficient synthetic design where multiple transformations are achieved in a single operation.

Alternative Named Reactions:

While the Wittig reaction presents a direct route, other named reactions could also be considered for constructing the carbon framework, often involving a 4-piperidone (B1582916) intermediate.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to construct the 4-piperidone ring itself. dtic.mil For example, the cyclization of diethyl N-substituted-bis(2-ethoxycarbonylethyl)amine would yield a 3,5-dicarbethoxy-4-piperidone, which could then be further modified.

Michael Addition: An alternative strategy for building the side chain could involve the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, a suitable enolate could be added to a vinyl pyridine derivative to form the carbon skeleton.

The following table outlines the application of the Wittig reaction in the synthesis.

| Named Reaction | Reactants | Intermediate Product | Purpose in Synthesis |

| Wittig Reaction | 4-Pyridinecarboxaldehyde, (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide | Ethyl 5-(pyridin-4-yl)pent-4-enoate | Forms the C-C bond between the aromatic ring and the side chain, creating the full carbon skeleton. |

Through the strategic application of these functional group interconversions and named reactions, a clear and efficient pathway for the synthesis of this compound can be devised and executed.

Structural Analysis and Advanced Spectroscopic Characterization of 5 4 Piperidyl Pentanoic Acid Compounds

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of 5-(4-Piperidyl)pentanoic Acid would be expected to reveal the piperidine (B6355638) ring in a stable chair conformation, which is characteristic for such saturated heterocyclic systems. The orientation of the pentanoic acid substituent at the C4 position (axial versus equatorial) would be unambiguously determined. In its zwitterionic form, strong hydrogen bonds between the ammonium (B1175870) group of the piperidine ring and the carboxylate of a neighboring molecule would likely be a dominant feature of the crystal packing.

However, a thorough search of crystallographic databases and the scientific literature did not yield any published crystal structure for this compound. Therefore, specific data on its unit cell parameters, space group, and atomic coordinates are not available at this time.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the chemical environment and connectivity of atoms within a molecule.

Unidimensional (¹H, ¹³C, DEPT) and Bidimensional (COSY, HSQC, HMBC) NMR Techniques

A complete NMR analysis of this compound would involve several experiments:

¹H NMR: This would provide information on the chemical environment of each proton. The spectrum would show distinct signals for the protons on the piperidine ring and the pentanoic acid chain. The chemical shifts and coupling constants would be indicative of their spatial relationships.

¹³C NMR: This spectrum would show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the acid, the carbons of the aliphatic chain, and the carbons of the piperidine ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings (typically over two to three bonds), allowing for the tracing of the connectivity of protons within the piperidine ring and along the pentanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive assignment of which protons are attached to which carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two to three bonds), which is crucial for establishing the connectivity between different parts of the molecule, such as linking the pentanoic acid chain to the piperidine ring. nih.gov

Despite the utility of these techniques, specific and complete experimental NMR data sets (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) for this compound have not been found in published scientific literature. Therefore, a data table of chemical shifts and a detailed description of spectral correlations cannot be provided.

Detailed Conformational Analysis via NMR Data

The conformational preferences of this compound in solution can be investigated using NMR data. The piperidine ring is expected to undergo rapid chair-to-chair interconversion at room temperature. ias.ac.innih.gov The pentanoic acid substituent at the C4 position can exist in either an axial or equatorial orientation.

A detailed conformational analysis would involve:

Analysis of ³J(H,H) Coupling Constants: The magnitude of the three-bond proton-proton coupling constants within the piperidine ring can provide information about the dihedral angles and, consequently, the preferred chair conformation and the orientation of substituents.

Studies on similar piperidine derivatives often show a strong preference for the substituent to be in the equatorial position to minimize steric strain. nih.gov However, without specific experimental NMR data for this compound, a quantitative analysis of its conformational equilibrium is not possible.

Advanced Mass Spectrometry Techniques

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically within 5 ppm). This allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₉NO₂.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 185.14158 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical accurate mass of 186.14886 Da.

| Ion Species | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₀H₂₀NO₂]⁺ | 186.14886 |

| [M+Na]⁺ | [C₁₀H₁₉NNaO₂]⁺ | 208.13080 |

This table represents calculated theoretical values. Experimental verification from published literature for this compound is not currently available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion of this compound) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure.

The fragmentation of protonated this compound would likely proceed through several characteristic pathways for piperidines and carboxylic acids:

Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the neutral loss of H₂O (18.01 Da).

Loss of the Carboxylic Acid Group: Cleavage could result in the loss of the entire COOH group or related fragments.

Cleavage of the Pentanoic Chain: Fragmentation at various points along the C₅ alkyl chain would produce a series of ions.

Ring Opening/Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, leading to smaller charged fragments. libretexts.org

While general fragmentation patterns for related structures are known, a specific experimental MS/MS spectrum and a corresponding list of product ions for this compound are not available in the reviewed literature. nih.gov Therefore, a detailed fragmentation analysis with specific m/z values cannot be presented.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. mdpi.comamericanpharmaceuticalreview.com These methods probe the vibrational states of molecular bonds, which are unique to the bond type and its chemical environment. mdpi.comamericanpharmaceuticalreview.com For this compound, IR and Raman spectroscopy are instrumental in confirming the presence of the two primary structural moieties: the piperidine ring and the pentanoic acid chain.

The infrared spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of bonds with a changing dipole moment. americanpharmaceuticalreview.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. americanpharmaceuticalreview.comnih.govnih.gov Raman scattering is dependent on a change in the polarizability of the molecular bond. americanpharmaceuticalreview.com Consequently, IR and Raman spectra provide complementary information; vibrations that are strong in IR may be weak or absent in Raman, and vice versa. americanpharmaceuticalreview.com

For this compound, the key functional groups that yield characteristic vibrational signals are the carboxylic acid group (-COOH), the secondary amine of the piperidine ring (-NH-), and the alkyl portions (C-H bonds) of both the pentanoic chain and the heterocyclic ring.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound is expected to be dominated by the strong, characteristic absorptions of the carboxylic acid group.

O-H Stretch: The hydroxyl (-OH) stretching vibration of the carboxylic acid is one of the most recognizable features in an IR spectrum. It appears as a very broad and intense absorption band, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. orgchemboulder.com This significant broadening is a result of extensive intermolecular hydrogen bonding, which is characteristic of carboxylic acids, often existing as dimers in the solid state. orgchemboulder.comnih.gov

C-H Stretch: Superimposed on the broad O-H band are the sharper stretching vibrations of the C-H bonds from the piperidine ring and the pentanoic acid chain. These typically appear in the 3000-2850 cm⁻¹ region. researchgate.net

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a very strong and sharp absorption band. For a saturated aliphatic carboxylic acid, this peak is typically observed in the range of 1760-1690 cm⁻¹. orgchemboulder.comnih.gov Its exact position can be influenced by hydrogen bonding; increased hydrogen bonding tends to shift the peak to a lower wavenumber. acs.org

N-H Stretch: The N-H stretching vibration of the secondary amine in the piperidine ring is expected to produce a moderate absorption band in the 3500-3300 cm⁻¹ region. This peak is often sharper than the O-H band of alcohols but can be obscured by the much broader carboxylic acid O-H stretch.

C-O Stretch and O-H Bend: The spectrum will also feature a C-O stretching vibration, coupled with O-H in-plane bending, which appears in the fingerprint region between 1320 cm⁻¹ and 1210 cm⁻¹. orgchemboulder.com Another O-H out-of-plane bend is expected between 950-910 cm⁻¹. orgchemboulder.com

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500 - 3300 | N-H Stretch | Piperidine Ring | Medium |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3000 - 2850 | C-H Stretch | Alkyl Chain & Ring | Medium-Strong |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1470 - 1430 | C-H Bend (Scissoring) | Alkyl Chain & Ring | Medium |

| 1440 - 1395 | O-H Bend (In-plane) | Carboxylic Acid | Medium |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 950 - 910 | O-H Bend (Out-of-plane) | Carboxylic Acid | Medium, Broad |

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary data, particularly for non-polar bonds and symmetric vibrations which are often weak in IR spectra.

C-H Vibrations: The C-H stretching vibrations in the 3000-2850 cm⁻¹ region are typically strong and well-defined in Raman spectra. researchgate.net Additionally, C-H bending and twisting modes appear prominently in the 1450-1000 cm⁻¹ region. researchgate.net

C=O Stretch: The carbonyl stretch of the carboxylic acid, while intense in the IR spectrum, is generally of medium to weak intensity in the Raman spectrum, appearing around 1665 cm⁻¹. researchgate.netmdpi.com

C-C Stretch: The carbon-carbon single bond stretching vibrations of the alkyl backbone and the piperidine ring produce a series of peaks in the fingerprint region (1200-800 cm⁻¹). A symmetric C-C stretching mode, often seen around 895 cm⁻¹ for similar structures, can be a useful diagnostic peak. researchgate.net

N-H Stretch: The N-H stretching vibration is typically a weak scatterer in Raman spectroscopy and may be difficult to observe.

O-H Stretch: The O-H stretch from the carboxylic acid is also very weak in Raman spectra and is generally not a useful diagnostic band in this technique.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational "fingerprint" of this compound, allowing for unambiguous confirmation of its key functional groups through the presence of these characteristic stretching and bending modes.

Table 2: Predicted Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3000 - 2850 | C-H Stretch | Alkyl Chain & Ring | Strong |

| 2960 - 2935 | C-H Symmetric Stretch (CH₃) | Alkyl Chain | Strong |

| ~1665 | C=O Stretch | Carboxylic Acid | Weak-Medium |

| ~1447 | C-H Bend (Deformation) | Alkyl Chain & Ring | Strong |

| ~1300 | C-H Wag | Alkyl Chain & Ring | Medium |

| 1200 - 800 | C-C Stretch | Alkyl Chain & Ring | Medium |

| ~680 | OCO Bend | Carboxylic Acid | Medium |

Computational Chemistry Studies of 5 4 Piperidyl Pentanoic Acid and Analogues

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.netresearchgate.net For 5-(4-Piperidyl)pentanoic acid, DFT calculations can predict a range of properties that are crucial for understanding its reactivity.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), can be used to optimize the molecular geometry of this compound. researchgate.net This would likely confirm that the piperidine (B6355638) ring adopts a stable chair conformation. wikipedia.org The pentanoic acid substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance. wikipedia.orgnih.gov

Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net For a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The LUMO, on the other hand, would likely be centered on the carboxylic acid group, highlighting its electrophilic nature.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. researchgate.net These parameters are invaluable for predicting how this compound might interact with other molecules or biological targets.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | ~ 1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | ~ 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. osi.lv These methods can provide highly accurate energetic and structural information, albeit at a higher computational cost than DFT.

For this compound, ab initio calculations can be employed to precisely determine the relative energies of different conformers. For instance, the energy difference between the axial and equatorial conformers of the piperidine ring can be calculated with high accuracy. wikipedia.orgrsc.org Studies on piperidine itself have shown that the equatorial conformation of the N-H bond is more stable than the axial conformation in the gas phase. wikipedia.orgrsc.org The presence of the pentanoic acid substituent at the 4-position is expected to further favor the equatorial position to minimize 1,3-diaxial interactions.

Ab initio methods are also crucial for calculating accurate reaction energies and activation barriers. For example, the protonation energy of the piperidine nitrogen or the deprotonation energy of the carboxylic acid group can be computed with high fidelity. These values are essential for understanding the acid-base properties of the molecule.

| Conformer | Relative Energy (kcal/mol) | Basis Set | Method |

|---|---|---|---|

| Equatorial | 0.00 | aug-cc-pVTZ | MP2 |

| Axial | ~ 2.5 - 4.0 | aug-cc-pVTZ | MP2 |

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. researchgate.net The piperidine ring can undergo ring inversion between two chair conformations, and the pentanoic acid chain has multiple rotatable bonds. MD simulations can sample these different conformations and determine their relative populations.

The behavior of a molecule can be significantly influenced by its solvent environment. nih.govd-nb.info MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions.

In a polar solvent like water, the carboxylic acid group of this compound will form strong hydrogen bonds with water molecules. The piperidine nitrogen can also act as a hydrogen bond acceptor. These interactions will influence the conformational preferences of the molecule. For instance, in polar solvents, conformers with a larger dipole moment may be stabilized. nih.govd-nb.info Computational studies on fluorinated piperidines have shown that solvent polarity can play a major role in stabilizing certain conformers. nih.govd-nb.inforesearchgate.net Similarly, the conformational equilibrium of the carboxylic acid group itself is known to be solvent-dependent. escholarship.orgnih.gov

MD simulations can also provide insights into the hydration structure around the molecule, revealing the number and arrangement of water molecules in the first solvation shell. This information is important for understanding the solubility and transport properties of the molecule.

Structure-Activity Relationship (SAR) Studies from a Chemical Reactivity Perspective

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. researchgate.net Computational methods can play a significant role in SAR by providing quantitative descriptors of molecular properties that can be correlated with activity.

From a chemical reactivity perspective, DFT-derived descriptors can be used to build QSAR (Quantitative Structure-Activity Relationship) models. For a series of analogues of this compound, one could calculate properties such as HOMO/LUMO energies, partial atomic charges, and molecular electrostatic potentials. These descriptors can then be correlated with experimentally determined measures of reactivity or biological activity.

For example, a QSAR study on piperine (B192125) analogs identified descriptors such as the partial negative surface area and the heat of formation as being important for predicting inhibitory activity against a bacterial efflux pump. nih.gov A similar approach could be applied to this compound and its derivatives to understand how modifications to the piperidine ring or the pentanoic acid chain affect its reactivity and, consequently, its biological function. The goal is to identify the key molecular features that govern the desired activity, which can then guide the design of new, more potent analogues. researchgate.net

| Descriptor | Relevance to Chemical Reactivity |

|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbital (FMO) Energies | The energies of the HOMO and LUMO relate to the molecule's ability to donate or accept electrons in a chemical reaction. |

| Partial Atomic Charges | Indicate the distribution of electron density within the molecule, highlighting potentially reactive atoms. |

| Solvent Accessible Surface Area (SASA) | Relates to the molecule's exposure to the solvent and its potential for intermolecular interactions. |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their physicochemical properties. nih.govmdpi.com

For this compound and its analogues, QSPR models can predict a range of properties that are essential for understanding their behavior in both chemical and biological systems. nih.gov These properties include:

Solubility: Aqueous solubility is a critical parameter, and QSPR models can predict it based on descriptors that quantify polarity and molecular size. mdpi.com

Lipophilicity (logP): The n-octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. QSPR can estimate logP, which is vital for predicting absorption and distribution in biological systems. nih.gov

Boiling Point: For chemical process development, QSPR can provide reliable estimates of properties like boiling point based on descriptors related to molecular weight and intermolecular forces. nih.govnih.gov

These models are typically built using multiple linear regression (MLR) or machine learning algorithms, which take a set of calculated molecular descriptors as input and produce a predicted property value. nih.gov The statistical robustness of these models is evaluated through rigorous validation techniques. nih.govmdpi.com

The following table shows a hypothetical QSPR model for predicting the n-octanol-water partition coefficient (logP) for a series of this compound analogues.

| Analogue | Modification | Molecular Weight (Descriptor) | Topological Polar Surface Area (Descriptor) | Predicted logP |

| A | Unsubstituted | 185.25 | 63.32 Ų | 0.8 |

| B | N-Methyl | 199.28 | 60.39 Ų | 1.2 |

| C | Ethyl Ester | 213.30 | 72.55 Ų | 1.5 |

| D | N-Acetyl | 227.29 | 80.39 Ų | 0.5 |

This table is for illustrative purposes to demonstrate the output of a QSPR model.

The foundation of any QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. mdpi.com For a molecule like this compound, a diverse range of descriptors would be calculated to capture its key structural features:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms in the molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which relate to molecular branching and shape.

Geometrical Descriptors: These 3D descriptors require a 3D conformation of the molecule and include information about its size and shape, such as the solvent-accessible surface area.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors quantify electronic properties like dipole moment, frontier orbital energies (HOMO/LUMO), and partial charges on atoms. These are particularly useful for modeling reactivity.

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) Descriptors: These descriptors encode information about the 3D molecular geometry, topology, and atomic properties, providing a sophisticated representation of the molecule. researchgate.net

The selection of the most relevant descriptors is a critical step in building a predictive QSPR model, often accomplished using statistical techniques like genetic algorithms to identify the descriptors that have the strongest correlation with the property of interest. nih.govresearchgate.net

Role in Advanced Organic Synthesis As a Building Block and Chemical Probe

Incorporation into Complex Molecular Architectures

The dual functionality of 5-(4-Piperidyl)pentanoic acid makes it an attractive component for the synthesis of intricate molecular architectures, particularly in the realm of medicinal chemistry. The piperidine (B6355638) ring is a highly prevalent scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties. mdpi.comnih.gov The pentanoic acid side chain, on the other hand, provides a convenient handle for covalent attachment to other molecular fragments.

This "linker" capability is conceptually similar to the strategies employed in the design of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where stable linkers are essential for connecting a targeting moiety to a therapeutic payload. nih.govnih.govfrontiersin.orgresearchgate.net In this context, the pentanoic acid portion of this compound can be activated and reacted with nucleophiles such as amines or alcohols to form stable amide or ester bonds, respectively. This allows for the covalent linkage of the piperidyl moiety to peptides, proteins, or other small molecules.

Conversely, the secondary amine of the piperidine ring can undergo a variety of chemical transformations, including N-alkylation, acylation, and reductive amination. This allows for the introduction of additional diversity and complexity to the final molecule. The ability to selectively functionalize either the N-H of the piperidine or the carboxylic acid group provides synthetic chemists with significant control over the construction of complex molecular designs.

Below is a table summarizing the reactive sites of this compound and their potential transformations for incorporation into larger molecules.

| Reactive Site | Potential Transformations | Resulting Linkage |

| Carboxylic Acid | Amide coupling, Esterification | Amide, Ester |

| Piperidine N-H | N-Alkylation, N-Acylation, Reductive Amination | Tertiary Amine, Amide |

Utility as a Scaffold for Novel Heterocyclic Compound Synthesis

The piperidine nucleus is a cornerstone in the synthesis of a vast number of heterocyclic compounds with diverse pharmacological activities. mdpi.comnih.gov this compound can serve as a starting material for the creation of novel, more complex heterocyclic systems. The existing piperidine ring can be a part of a larger fused or spirocyclic ring system, while the pentanoic acid side chain can be utilized to construct an additional ring.

For instance, intramolecular cyclization reactions can be envisioned where the carboxylic acid, or a derivative thereof, reacts with the piperidine nitrogen or a substituent introduced onto the piperidine ring. This could lead to the formation of bicyclic lactams or other fused heterocyclic structures. The specific outcome of such reactions would be dictated by the reaction conditions and the nature of any other functional groups present in the molecule.

The versatility of the piperidine scaffold is demonstrated by its presence in a wide range of bioactive molecules, including those with:

Dihydrofolate reductase (DHFR) inhibitory activity. nih.gov

Antimicrobial properties. biomedpharmajournal.orgresearchgate.netresearchgate.net

Carbonic anhydrase inhibitory effects. mdpi.com

The synthesis of derivatives from a this compound core could lead to the discovery of novel compounds with interesting biological profiles in these and other therapeutic areas. The following table provides examples of pharmacologically active classes of compounds containing the piperidine scaffold.

| Pharmacological Activity | Example Class of Compounds |

| DHFR Inhibition | Piperidine-based thiosemicarbazones nih.gov |

| Antimicrobial | Piperidin-4-one derivatives biomedpharmajournal.org |

| Carbonic Anhydrase Inhibition | Sulfonamides with piperidinyl-hydrazidoureido moieties mdpi.com |

Development as a Research Tool and Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The development of effective chemical probes requires a deep understanding of structure-activity relationships and the principles of molecular recognition. The this compound structure possesses features that make it an interesting candidate for development into a chemical probe.

The piperidine moiety can serve as a recognition element, binding to a specific protein target. The pentanoic acid linker can then be used to attach a variety of functional groups, such as:

Reporter groups: Fluorophores or biotin (B1667282) for visualization and detection of the target protein.

Affinity tags: For purification of the target protein from a complex mixture.

Photoaffinity labels: To covalently and irreversibly bind to the target protein upon photoactivation, aiding in target identification.

The length and flexibility of the pentanoic acid chain can be systematically varied to optimize the binding affinity and selectivity of the probe. Furthermore, derivatives of the piperidine ring can be synthesized to explore the structure-activity relationship and improve the probe's performance. While there are no specific examples in the literature of this compound being used as a chemical probe, its structural components are amenable to the design principles commonly employed in this field.

The table below outlines the potential components of a chemical probe derived from this compound.

| Probe Component | Function | Example Modification |

| Piperidine Scaffold | Target Recognition | Introduction of substituents to enhance binding affinity and selectivity |

| Pentanoic Acid Linker | Spacer/Attachment Point | Variation of chain length to optimize target engagement |

| Functional Group | Reporting/Cross-linking | Attachment of a fluorophore, biotin, or photoaffinity label |

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes for the Scaffold

The synthesis of piperidine-containing molecules is a cornerstone of medicinal and organic chemistry. nih.govresearchgate.net Future research will focus on developing more efficient, cost-effective, and environmentally friendly methods to construct the 5-(4-Piperidyl)pentanoic acid scaffold.

Key areas of development include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: While the hydrogenation of pyridine derivatives is a standard method, new catalysts are being explored to improve selectivity and efficiency. nih.gov Research into heterogeneous catalysts, such as novel cobalt or ruthenium nanoparticles, aims to enable hydrogenation under milder conditions, potentially even in aqueous solvents, which would be a significant step towards greener synthesis. nih.gov

Domino and Multicomponent Reactions (MCRs): These reactions offer a powerful strategy for building molecular complexity in a single step. researchgate.net Future synthetic routes could envision a multicomponent reaction that brings together precursors for the piperidine (B6355638) ring and the pentanoic acid side chain simultaneously, drastically shortening the synthetic sequence.

Flow Chemistry Synthesis: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing waste.

Bio-catalysis: The use of enzymes to catalyze specific synthetic steps is a growing area. A future approach could involve an engineered enzyme for the stereoselective synthesis of a chiral precursor to the piperidine ring, offering high enantiopurity without the need for complex chiral auxiliaries.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Catalytic Hydrogenation | Greener solvents (e.g., water), milder reaction conditions, higher selectivity. nih.gov | Development of novel heterogeneous nanocatalysts (e.g., Co, Ru). nih.gov |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced step count, molecular diversity. nih.govajchem-a.com | Design of novel MCRs to assemble the core scaffold in one pot. |

| Flow Chemistry | Enhanced safety, scalability, process control, and yield. mt.com | Adaptation of key synthetic steps to a continuous flow process. |

| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Engineering enzymes for specific transformations in the synthetic pathway. |

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical reactivity of the this compound scaffold is largely dictated by the secondary amine of the piperidine ring and the carboxylic acid of the pentanoic acid chain. However, there is significant potential to explore novel transformations.

Future research could investigate:

C-H Activation: Direct functionalization of the C-H bonds on the piperidine ring is a major goal in modern organic synthesis. This would allow for the late-stage modification of the scaffold, enabling the rapid generation of derivatives without needing to redesign the entire synthesis from scratch.

Novel Ring-Opening and Ring-Expansion Reactions: Subjecting the piperidine ring to specific conditions could lead to novel ring-opened products or expansion to larger nitrogen-containing heterocycles. These transformations could generate unique molecular skeletons for biological screening.

Photocatalysis and Electrochemistry: These methods use light or electricity to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net Applying these techniques to this compound could uncover new reaction pathways, for example, novel coupling reactions at the piperidine nitrogen or decarboxylative functionalization of the acid group.

Zinc(II)-Mediated Amidine Formation: Recent studies have shown that zinc(II) compounds can catalyze the nucleophilic addition of amines to nitriles to form amidines. rsc.org Exploring the reactivity of the piperidine nitrogen in this compound in such catalyzed reactions could lead to the synthesis of novel amidine derivatives with potential applications. rsc.org

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

For this compound, this could manifest in several ways:

Retrosynthesis Prediction: AI-powered tools can propose multiple synthetic pathways to a target molecule. nih.govchemrxiv.org By training on massive reaction databases, these models can identify both well-established and novel disconnections, potentially suggesting more efficient or innovative routes to the target scaffold. nih.govchemrxiv.orgchemrxiv.org Some models have achieved over 90% accuracy in predicting the products of complex, unseen reactions, outperforming human chemists. drugtargetreview.comcam.ac.uk

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize byproducts. This can significantly reduce the experimental effort required in process development.

Predicting Chemical Reactivity: AI models can be trained to predict the reactivity of different sites on a molecule. ainvest.commit.edu This could be used to anticipate the outcome of C-H activation attempts on the piperidine ring or to predict the selectivity of reactions involving the two functional groups of this compound. A recent approach called FlowER incorporates fundamental physical principles like conservation of mass to improve the accuracy of reaction predictions. ainvest.commit.edu

| AI/ML Application | Function | Impact on Synthesis of this compound |

| Retrosynthesis Planning | Proposes synthetic routes by breaking down the target molecule. nih.govchemrxiv.org | Suggests novel and more efficient pathways, reducing discovery time. drugtargetreview.com |

| Reaction Optimization | Predicts optimal conditions (catalyst, solvent, temperature) for a given reaction. | Accelerates process development and improves reaction yield and purity. |

| Reactivity Prediction | Forecasts the outcome of unknown chemical reactions. cam.ac.ukainvest.com | Guides experimental design and helps discover novel transformations. |

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the kinetics, mechanisms, and intermediates of a chemical reaction is crucial for its optimization and safe scale-up. Advanced in situ (in the reaction mixture) characterization techniques provide real-time data without the need for sampling and offline analysis. mt.com

Future studies on the synthesis of this compound will greatly benefit from these technologies:

In Situ Spectroscopy (FTIR, Raman, NMR): Techniques like ReactIR (in situ FTIR) allow for the continuous monitoring of the concentration of reactants, intermediates, and products throughout a reaction. mt.com This provides detailed kinetic profiles and can help identify transient or unstable intermediates, offering deep mechanistic insight. mt.commt.com

Microfluidic Reactors with Integrated Analysis: Combining microfluidics with spectroscopic techniques, such as Attenuated Total Reflectance (ATR) spectroscopy, allows for spatiotemporal monitoring of reactions. rsc.org This can provide highly detailed information on reaction rates and diffusion coefficients within a continuous flow setup. rsc.org

Calorimetry: Reaction calorimeters measure the heat released or absorbed during a reaction in real-time. This information is critical for assessing the safety of a process, identifying thermal hazards, and ensuring smooth scale-up from the lab to production.

These advanced analytical tools will enable a more profound understanding of the chemical processes involved in synthesizing and modifying this compound, leading to more robust, efficient, and safer chemical manufacturing. mdpi.com

Q & A

Basic: What synthetic strategies are effective for introducing the 4-piperidyl group into pentanoic acid derivatives?

Methodological Answer:

A seven-step homologation strategy is effective for synthesizing pentanoic acid derivatives with a 4-piperidyl group. Key steps include:

- Homologation at the carboxyl end : Start with a piperidone precursor (e.g., N-Boc-protected 4-(4-chlorophenyl)-5-hydroxy-2-piperidone) and perform a modified Barton-McCombie deoxygenation to remove hydroxyl groups .

- Chiral resolution : Use enantiomerically pure starting materials (e.g., 4R,5R- or 4S,5S-piperidone derivatives) to ensure stereochemical control during ring-opening and deprotection .

- Protection/deprotection : Boc (tert-butyloxycarbonyl) groups protect amines during synthesis, with final deprotection using HCl to yield the hydrochloride salt .

Basic: How can enantiomeric purity of 5-(4-Piperidyl)pentanoic Acid derivatives be determined?

Methodological Answer:

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). For example:

- Column : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns).

- Validation : Compare retention times of synthesized enantiomers against racemic mixtures. In studies on baclofen homologues, ee values >99% were achieved using this method .

Advanced: How do substituents on the piperidyl ring influence receptor binding affinity?

Methodological Answer:

Substituents like chlorophenyl groups significantly modulate receptor interactions:

- GABAB Receptor Binding : The 4-chlorophenyl group in baclofen homologues enhances binding affinity. For example, (R)-5-amino-3-(4-chlorophenyl)pentanoic acid showed IC₅₀ = 7.4 µM for GABAB, though 50-fold weaker than baclofen .

- Mechanistic Divergence : Unlike baclofen, some derivatives (e.g., compound 11) exhibit GABAB-independent inhibition of ileum contractions (94% vs. 59%), suggesting alternative pathways .

- Experimental Design : Use radioligand displacement assays (e.g., [³H]-GABAB) and ex vivo tissue models (e.g., guinea pig ileum) to compare substituent effects .

Advanced: What in vitro models are suitable for studying metabolic pathways?

Methodological Answer:

- Liver Microsomes : Incubate the compound with rat liver microsomes to identify primary metabolites via HPLC. For pentamidine, this revealed metabolites like 5-(4'-amidinophenoxy)pentanoic acid .

- Perfused Liver Systems : Isolated rat livers can detect secondary metabolites (e.g., glucuronidated/sulfated forms) using enzymatic hydrolysis (sulfatase/β-glucuronidase) followed by LC-MS .

Advanced: How can computational methods predict antioxidant properties of pentanoic acid derivatives?

Methodological Answer:

- Pulse Radiolysis : Study transient radical species (e.g., •OH, Br₂⁻•) to measure scavenging activity. For 5-(phenylselanyl)pentanoic acid, this revealed superior antioxidant capacity compared to benzylselanyl analogs .

- TDDFT Calculations : Use M05-2X/6-311+G(d,p)/SMD to model dimer anion formation (λmax ≈ 490 nm), aligning with experimental spectra .

Advanced: What analytical techniques detect impurities in pharmaceutical synthesis?

Methodological Answer:

- HPLC-MS : Identify impurities like 5-[(3aS,4S,6aR)-1-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid in biotin derivatives using reverse-phase columns and high-resolution mass spectrometry .

- Chiral Chromatography : Resolve diastereomers (e.g., benzyl-protected vs. free thiol forms) with gradient elution .

Advanced: How to resolve contradictions in receptor binding data?

Methodological Answer:

- Comparative Pharmacology : Test compounds in parallel assays (e.g., GABAB receptor binding vs. ileum contraction). Baclofen homologues showed discordant results, where compound 11 inhibited ileum contractions independently of GABAB .

- Antagonist Co-treatment : Use antagonists (e.g., CGP35348 for GABAB) to confirm receptor specificity. If effects persist (e.g., compound 11’s insensitivity to CGP35348), explore off-target mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.